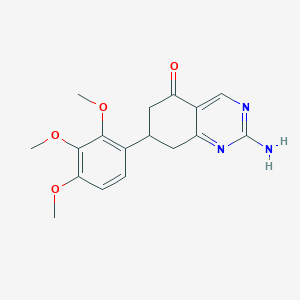

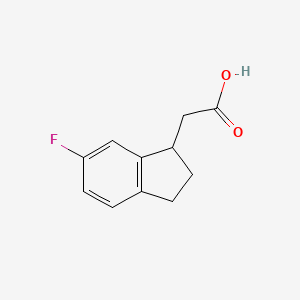

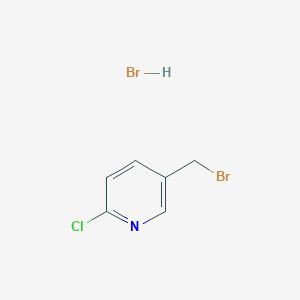

![molecular formula C13H14ClNO2S B1376076 Acétate de tert-butyle 2-(4-chlorobenzo[D]thiazol-2-YL) CAS No. 1446332-71-3](/img/structure/B1376076.png)

Acétate de tert-butyle 2-(4-chlorobenzo[D]thiazol-2-YL)

Vue d'ensemble

Description

Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate is a chemical compound with the molecular formula C13H14ClNO2S and a molecular weight of 283.77 g/mol . It is a heterocyclic aromatic compound that contains a thiazole ring fused with a benzene ring, substituted with a tert-butyl ester group and a chlorine atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Applications De Recherche Scientifique

Recherche pharmaceutique

Acétate de tert-butyle 2-(4-chlorobenzo[D]thiazol-2-YL): est utilisé dans la recherche pharmaceutique comme une norme de référence de haute qualité. Il est essentiel pour garantir l'exactitude et la fiabilité des méthodes analytiques utilisées dans les tests de produits pharmaceutiques .

Développement de médicaments anti-inflammatoires

Ce composé a été impliqué dans la synthèse de nouveaux dérivés présentant des propriétés anti-inflammatoires potentielles. Par exemple, des dérivés tels que les N-(benzo[d]thiazol-2-yl)-2-[phényl(2-(pipéridin-1-yl)éthylamino] benzamides ont été synthétisés, qui ont montré des résultats prometteurs dans l'inhibition de COX-1 et COX-2, enzymes clés impliquées dans l'inflammation .

Synthèse chimique

Dans le domaine de la synthèse chimique, Acétate de tert-butyle 2-(4-chlorobenzo[D]thiazol-2-YL) sert de brique de base pour créer une variété de composés organiques. Sa structure permet le développement de molécules complexes qui peuvent être utilisées dans des recherches et des développements de médicaments ultérieurs .

Études d'amarrage moléculaire

Le composé est également utilisé dans les études d'amarrage moléculaire pour comprendre l'interaction entre les molécules médicamenteuses potentielles et leurs cibles. Cela permet de prédire l'affinité et l'activité des candidats médicaments, ce qui est crucial dans le processus de découverte de médicaments .

Chimie analytique

En chimie analytique, ce composé est utilisé comme une norme pour calibrer les instruments et valider les méthodes. Ses propriétés connues fournissent une référence pour la comparaison, garantissant la précision des mesures analytiques .

Recherche biochimique

Il joue un rôle dans la recherche biochimique où il peut être utilisé pour étudier la cinétique enzymatique et les mécanismes. En observant comment ce composé interagit avec diverses enzymes, les chercheurs peuvent obtenir des informations sur les voies biologiques qu'il peut affecter .

Objectifs éducatifs

Enfin, il peut être utilisé à des fins éducatives dans les laboratoires de recherche universitaires pour enseigner des techniques de synthèse organique avancées et des méthodes analytiques aux étudiants, favorisant une compréhension pratique des processus chimiques .

Analyse Biochimique

Biochemical Properties

Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.

Cellular Effects

The effects of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate involves its binding interactions with biomolecules. This compound can bind to specific enzymes, leading to their inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that its stability can vary depending on the experimental conditions, and its degradation products may also have biological activity.

Dosage Effects in Animal Models

The effects of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while at higher doses, it could potentially cause toxic or adverse effects

Metabolic Pathways

Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity and effects.

Subcellular Localization

The subcellular localization of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate typically involves the reaction of 4-chlorobenzo[d]thiazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The

Propriétés

IUPAC Name |

tert-butyl 2-(4-chloro-1,3-benzothiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2S/c1-13(2,3)17-11(16)7-10-15-12-8(14)5-4-6-9(12)18-10/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTIHLQHCXVSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101178598 | |

| Record name | 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446332-71-3 | |

| Record name | 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446332-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

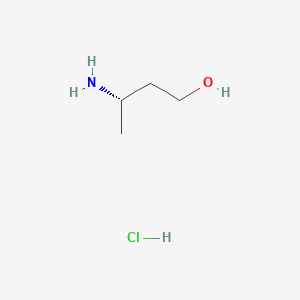

![2-[(2-Hydroxypropoxy)carbonyl]benzoate](/img/structure/B1376001.png)

![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)

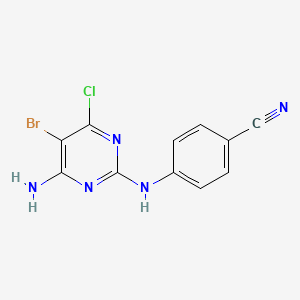

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)